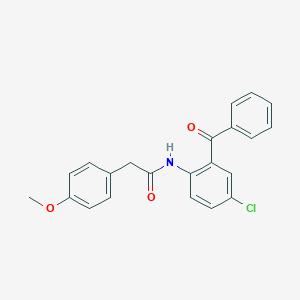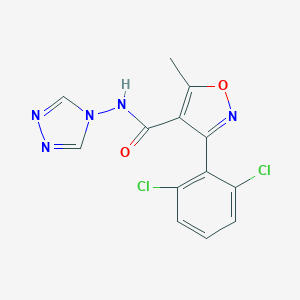
3-(2,6-dichlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-4-yl)-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-4-yl)-4-isoxazolecarboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and an oxazole ring
準備方法
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-4-yl)-4-isoxazolecarboxamide involves multiple steps, each requiring specific reaction conditions. One common synthetic route begins with the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system. This process involves the use of mixed acids, nitric acid, and controlled reaction temperatures to achieve high yields . Industrial production methods often utilize similar continuous flow systems to enhance reaction efficiency and yield.
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, organic solvents like dichloroethane, and metal catalysts. For instance, the nitration process mentioned earlier involves the use of sulfuric acid and nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
科学的研究の応用
3-(2,6-dichlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-4-yl)-4-isoxazolecarboxamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various other compounds. In biology and medicine, it has shown potential as an antitumor agent, with studies demonstrating its efficacy in inhibiting the growth of certain cancer cells . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in its role as an antitumor agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
When compared to other similar compounds, 3-(2,6-dichlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-4-yl)-4-isoxazolecarboxamide stands out due to its unique combination of structural features. Similar compounds include other triazole and oxazole derivatives, such as 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one . These compounds share some chemical properties but differ in their specific functional groups and overall structure, which can influence their reactivity and applications.
特性
分子式 |
C13H9Cl2N5O2 |
|---|---|
分子量 |
338.15g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)-5-methyl-N-(1,2,4-triazol-4-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H9Cl2N5O2/c1-7-10(13(21)18-20-5-16-17-6-20)12(19-22-7)11-8(14)3-2-4-9(11)15/h2-6H,1H3,(H,18,21) |
InChIキー |
AGMQKWUVLYPZHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN3C=NN=C3 |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN3C=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415954.png)
![2-[(3,4-Dimethoxybenzylidene)amino]-4,5-bis(4-methoxyphenyl)-3-furonitrile](/img/structure/B415956.png)
![2-{[(1E)-(5-bromo-2,4-dimethoxyphenyl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B415957.png)
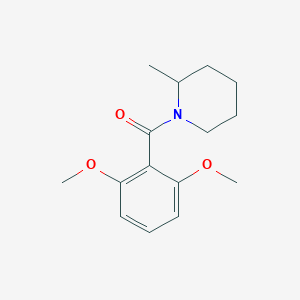
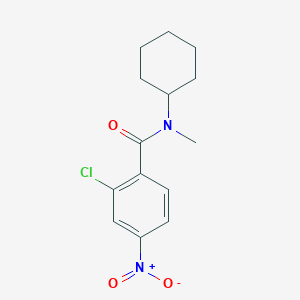
![4-{[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]amino}phenol](/img/structure/B415961.png)
![Dimethyl 2-[(4-bromobenzoyl)amino]terephthalate](/img/structure/B415962.png)
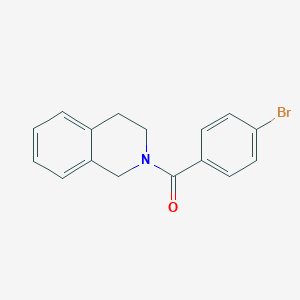
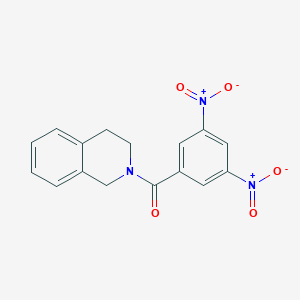
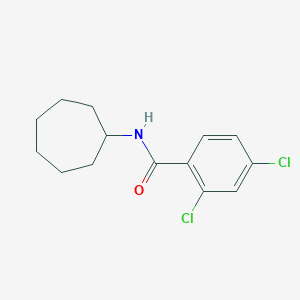
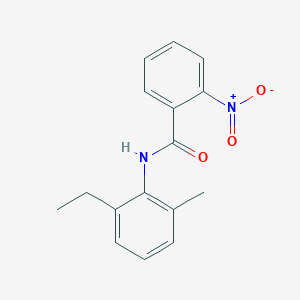
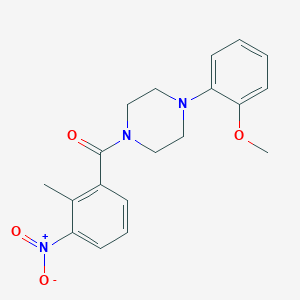
![4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B415972.png)
